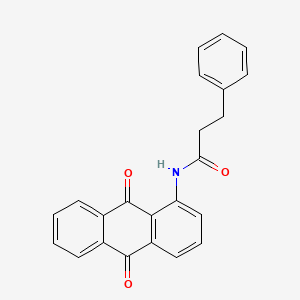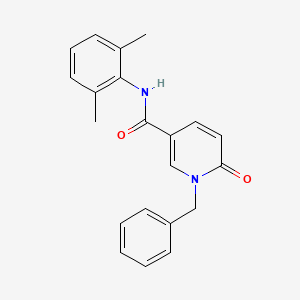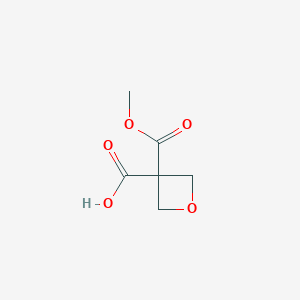
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide is an organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide typically involves the reaction of 1-aminoanthraquinone with a suitable acylating agent such as phenylpropanoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is kept at a low temperature (0°C) initially and then allowed to warm to room temperature over a period of time to ensure complete reaction .
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, particularly at the amide or phenyl groups, leading to a variety of derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex anthraquinone derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on its effects on various biological systems.
Medicine: Anthraquinone derivatives are known for their antimicrobial and anticancer properties, so this compound could be investigated for similar activities.
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide exerts its effects would depend on its specific application. In biological systems, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The anthraquinone core is known to intercalate with DNA, which could lead to its use as an anticancer agent by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide include other anthraquinone derivatives such as:
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
The unique phenylpropanamide substituent in this compound may confer distinct biological activities or chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORYJMTRLRVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Tricyclo[4.3.1.0(3,8)]decanamime hydrochloride](/img/structure/B2777981.png)

![5-chloro-N-[2-(methylsulfanyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2777985.png)
![2-Oxaspiro[5.5]undec-3-en-5-one](/img/structure/B2777986.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2777987.png)
![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide](/img/structure/B2777988.png)
![Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2777991.png)
![4-(dimethylsulfamoyl)-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2777992.png)
![2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2777994.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777996.png)

![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)
